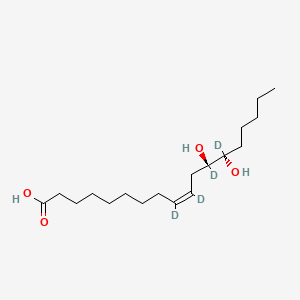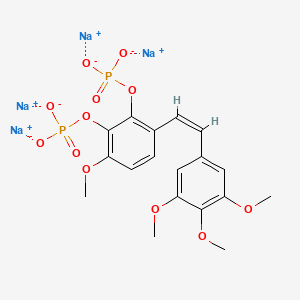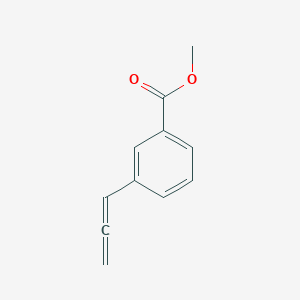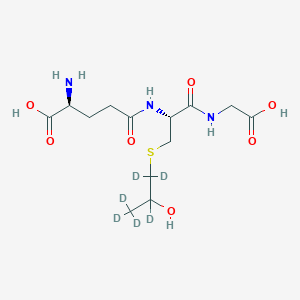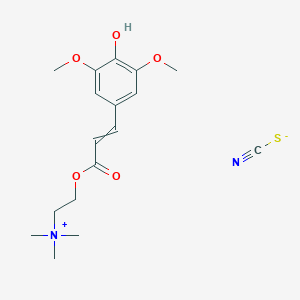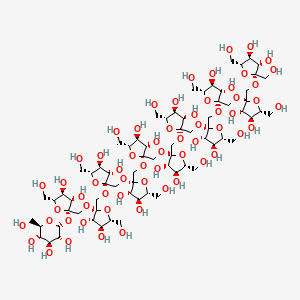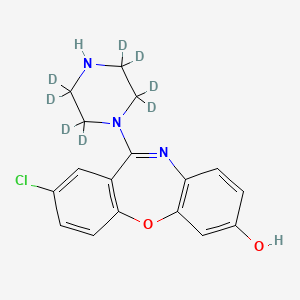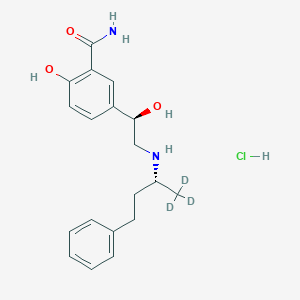
(R,R)-Labetalol-d3 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilevalol-d3 (hydrochloride) is a deuterium-labeled version of Dilevalol hydrochloride. Dilevalol is the RR-stereoisomer of labetalol, a non-cardioselective beta-adrenoceptor antagonist with partial beta-2 agonist activity and negligible alpha-1 blocking activity. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilevalol-d3 (hydrochloride) involves the incorporation of deuterium into the Dilevalol molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the parent compound, Dilevalol.
Deuterium Incorporation: Deuterium is introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Hydrochloride Formation: The final step involves the conversion of the deuterated Dilevalol into its hydrochloride salt form
Industrial Production Methods
Industrial production of Dilevalol-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium and the formation of the hydrochloride salt. Quality control measures are implemented to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Dilevalol-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Dilevalol-d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping to understand absorption, distribution, metabolism, and excretion.
Metabolic Studies: Employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Utilized in drug development to enhance the understanding of drug behavior and improve drug design.
Biological Research: Applied in biological research to study the interactions of drugs with biological systems
作用机制
Dilevalol-d3 (hydrochloride) exerts its effects through the following mechanisms:
Beta-Adrenoceptor Antagonism: It blocks beta-1 and beta-2 adrenoceptors, reducing the effects of adrenaline and noradrenaline.
Beta-2 Agonism: It has partial beta-2 agonist activity, leading to vasodilation and reduced peripheral resistance.
Negligible Alpha-1 Blocking: Unlike labetalol, it has negligible alpha-1 blocking activity, minimizing its effects on alpha-1 receptors
相似化合物的比较
Similar Compounds
Labetalol: A racemic mixture containing four stereoisomers, including Dilevalol.
Propranolol: A non-selective beta-blocker with no alpha-blocking activity.
Atenolol: A cardioselective beta-blocker with no beta-2 agonist activity
Uniqueness
Dilevalol-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise pharmacokinetic and metabolic studies. Its partial beta-2 agonist activity and negligible alpha-1 blocking activity distinguish it from other beta-blockers .
属性
分子式 |
C19H25ClN2O3 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3; |
InChI 键 |
WQVZLXWQESQGIF-JFOGPLCCSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


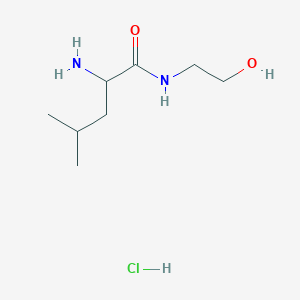
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

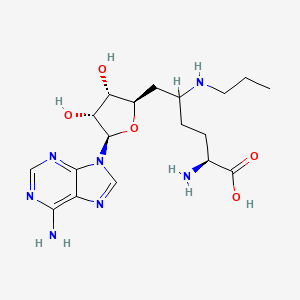
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
